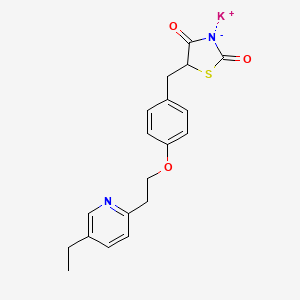

Pioglitazone (potassium salt)

Overview

Description

Pioglitazone (potassium salt) is a derivative of pioglitazone, a thiazolidinedione class compound used primarily as an antihyperglycemic agent. It is utilized in the management of type 2 diabetes mellitus by improving insulin sensitivity and promoting the uptake of glucose in tissues. Pioglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism .

Mechanism of Action

Target of Action

Pioglitazone, also known as Pioglitazone potassium, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Biochemical Pathways

The activation of PPARγ by Pioglitazone leads to an increase in insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways, including the downregulation of MAPK, Myc, and Ras genes . Additionally, Pioglitazone affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Pharmacokinetics

The pharmacokinetics of Pioglitazone involves its metabolism in the liver by the CYP2C8 enzyme . The mean serum half-life of Pioglitazone and its metabolites range from 3-7 hours and 16-24 hours, respectively . Genetic variation in the human genome, particularly in the CYP2C8 and PPARG genes, can affect the pharmacokinetics and pharmacodynamics of Pioglitazone .

Result of Action

The primary result of Pioglitazone’s action is the reduction of insulin resistance, leading to lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . This makes it an effective treatment for managing type 2 diabetes mellitus .

Action Environment

The action of Pioglitazone can be influenced by various environmental factors and the individual’s health state . For instance, lifestyle measures like caloric restriction and aerobic exercise can enhance the drug’s efficacy in preventing or delaying the onset of type 2 diabetes . Furthermore, the presence of certain genetic polymorphisms can contribute to variability in Pioglitazone response .

Biochemical Analysis

Biochemical Properties

Pioglitazone (potassium salt) is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ). It exhibits selectivity for PPARγ over PPARα, showing low level activation of PPARα at 1 µM and 5.4-fold activation at a concentration of 10 µM . Pioglitazone (potassium salt) interacts with these receptors, influencing the biochemical reactions within the cell .

Cellular Effects

Pioglitazone (potassium salt) has been shown to inhibit pyruvate oxidation and glucose production in hepatocytes when used at a concentration of 10 μM . This indicates that Pioglitazone (potassium salt) can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pioglitazone (potassium salt) involves its binding to PPARγ, leading to changes in gene expression . This binding interaction results in the activation of PPARγ, which in turn influences various cellular processes .

Temporal Effects in Laboratory Settings

In a study investigating the biochemical effects and safety of Pioglitazone (potassium salt) at various concentrations in female Wistar rats, it was found that Pioglitazone (potassium salt) did not elicit any measurable biochemical toxicity on non-diabetic rat model over a duration of 28 days . This suggests that Pioglitazone (potassium salt) has a stable effect over time in laboratory settings .

Dosage Effects in Animal Models

The effects of Pioglitazone (potassium salt) vary with different dosages in animal models. For instance, Pioglitazone (potassium salt) reduces hyperglycemia, hyperlipidemia, and hyperinsulinemia in a dose-dependent manner in male Wistar fatty rats .

Metabolic Pathways

Pioglitazone (potassium salt) is involved in the PPARγ pathway, interacting with enzymes and cofactors within this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pioglitazone (potassium salt) involves several steps. One common method includes the hydrogenation of an acid addition salt of a benzylidene compound under low hydrogen gas pressure with a reducing agent to obtain thiazolidinedione derivatives . The process typically involves the following steps:

Formation of Benzylidene Compound: The initial step involves the condensation of a thiazolidinedione derivative with a benzylidene compound.

Hydrogenation: The benzylidene compound is then subjected to catalytic hydrogenation to produce pioglitazone.

Salt Formation: The final step involves the conversion of pioglitazone to its potassium salt form by reacting it with potassium hydroxide.

Industrial Production Methods: Industrial production of pioglitazone (potassium salt) follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Pioglitazone (potassium salt) undergoes various chemical reactions, including:

Oxidation: Pioglitazone can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding alcohol derivatives.

Substitution: Pioglitazone can undergo nucleophilic substitution reactions, particularly at the thiazolidinedione ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinedione derivatives

Scientific Research Applications

Pioglitazone (potassium salt) has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Pioglitazone is studied for its effects on cellular metabolism and gene expression.

Medicine: It is extensively researched for its therapeutic potential in treating type 2 diabetes mellitus and other metabolic disorders.

Industry: Pioglitazone is used in the pharmaceutical industry for the development of antidiabetic medications

Comparison with Similar Compounds

Rosiglitazone: Another thiazolidinedione used for the treatment of type 2 diabetes mellitus.

Troglitazone: A thiazolidinedione that was withdrawn from the market due to adverse effects.

Ciglitazone: An experimental thiazolidinedione with similar insulin-sensitizing properties.

Comparison:

Pioglitazone vs. Rosiglitazone: Both compounds activate PPARγ and improve insulin sensitivity.

Pioglitazone vs. Troglitazone: Pioglitazone is preferred over troglitazone due to the latter’s hepatotoxicity, which led to its withdrawal from the market.

Pioglitazone vs. Ciglitazone: While both compounds share similar mechanisms of action, pioglitazone has been more extensively studied and is widely used in clinical practice.

Pioglitazone (potassium salt) stands out due to its well-established efficacy and safety profile in the management of type 2 diabetes mellitus.

Properties

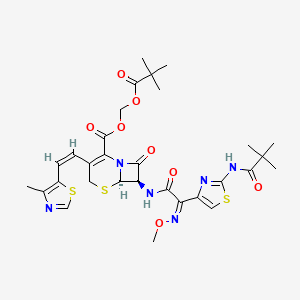

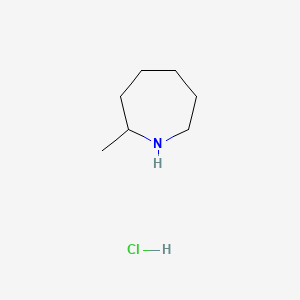

IUPAC Name |

potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUUYXLNBAJFIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19KN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266523-09-4 | |

| Record name | Pioglitazone potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIOGLITAZONE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)

![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)

![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)

![Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine](/img/structure/B584546.png)

![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B584548.png)